3,4,5,6-Tetrabromophenolsulfonephthalein

描述

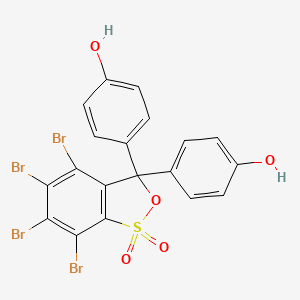

Structure

3D Structure

属性

IUPAC Name |

4-[4,5,6,7-tetrabromo-3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Br4O5S/c20-14-13-18(17(23)16(22)15(14)21)29(26,27)28-19(13,9-1-5-11(24)6-2-9)10-3-7-12(25)8-4-10/h1-8,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVZQGSXIKSAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Br4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77172-72-6 | |

| Record name | 3,4,5,6-Tetrabromophenolsulfonephthalein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5,6-TETRABROMOPHENOLSULFONEPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8HQX73VP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4,5,6-Tetrabromophenolsulfonephthalein: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrabromophenolsulfonephthalein, commonly known as Bromophenol Blue (BPB), is a versatile triphenylmethane (B1682552) dye widely employed in scientific research and various industrial applications.[1][2] Its utility stems from its distinct pH-dependent color change and its properties as a tracking dye in electromobility techniques. This technical guide provides an in-depth overview of the chemical properties of Bromophenol Blue, detailed experimental protocols for its key applications, and insights into its use in drug development and research.

Core Chemical Properties

Bromophenol Blue is characterized by the presence of four bromine atoms on the phenolsulfonephthalein backbone, which influences its acidic and spectral properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Synonyms | Bromophenol Blue, BPB, 3′,3″,5′,5″-Tetrabromophenolsulfonphthalein, Albutest | [1][3] |

| Chemical Formula | C₁₉H₁₀Br₄O₅S | [4][5][6] |

| Molecular Weight | 669.96 g/mol | [1][5][7] |

| Appearance | Odorless solid; color varies (tan, orange, light pink, purple, or red) | [2][8] |

| Melting Point | 273 °C (523 °F; 546 K) | [1][2][7] |

| Boiling Point | 279 °C (534 °F; 552 K) (decomposes) | [1][9] |

| Density | 2.2 g/mL | [1] |

| pKa | 3.85 - 4.1 | [2][10][11] |

Solubility

The solubility of Bromophenol Blue in various solvents is a critical factor for its application in different experimental settings. Quantitative solubility data is summarized in Table 2.

| Solvent | Solubility | References |

| Water | Slightly soluble (~0.4 g/100 mL) | [8][12] |

| Ethanol (B145695) | Soluble (~10 mg/mL) | [13][14] |

| Methanol | Soluble (10 mg/mL) | [6][15] |

| Dimethyl Sulfoxide (DMSO) | Soluble (~30 mg/mL) | [13][14] |

| Dimethylformamide (DMF) | Soluble (~30 mg/mL) | [14] |

| Benzene | Soluble | [2][8] |

| Acetic Acid | Soluble | [2] |

| Sodium Hydroxide Solutions | Freely soluble | [2][8] |

Spectral Properties

The UV-visible absorption spectrum of Bromophenol Blue is pH-dependent, a property that is fundamental to its use as a pH indicator. At a low pH, it appears yellow, while at a higher pH, it is blue.[1][4] The transition occurs in the pH range of 3.0 to 4.6.[1][4]

| Condition | Peak Absorbance (λmax) | Color | References | |---|---|---| | Acidic (pH < 3.0) | ~436 nm | Yellow |[2][16] | | Basic (pH > 4.6) | ~590-592 nm | Blue |[1][2][17] | | Neutral | ~590 nm | Blue |[1] |

Experimental Protocols

Detailed methodologies for the preparation and use of Bromophenol Blue in common laboratory applications are provided below.

Preparation of Bromophenol Blue Indicator Solution (0.1%)

This protocol describes the preparation of a 0.1% Bromophenol Blue solution for use as a pH indicator.

Materials:

-

Bromophenol Blue powder

-

95% Ethanol

-

0.1 M Sodium Hydroxide (NaOH)

-

Distilled water

-

Volumetric flask (100 mL)

-

Beaker

-

Magnetic stirrer and stir bar

-

Pipettes

Procedure:

-

Weigh 0.1 g of Bromophenol Blue powder and transfer it to a beaker.

-

Add 1.5 mL of 0.1 M NaOH and 20 mL of 95% ethanol to the beaker.[7][18]

-

Gently heat the mixture on a magnetic stirrer with heating until the Bromophenol Blue is completely dissolved.[7]

-

Transfer the solution to a 100 mL volumetric flask.

-

Add distilled water to the flask to bring the final volume to 100 mL.[7][18]

-

Mix the solution thoroughly.

-

Store the solution in a tightly sealed bottle at room temperature, protected from light.

Use as a Tracking Dye in Agarose (B213101) Gel Electrophoresis (6X Loading Buffer)

This protocol details the preparation of a 6X loading buffer containing Bromophenol Blue for tracking DNA samples during agarose gel electrophoresis.

Materials:

-

Bromophenol Blue powder

-

Glycerol

-

0.5 M EDTA (pH 8.0)

-

Distilled water

-

15 mL conical tube

-

Vortex mixer

Procedure:

-

To a 15 mL conical tube, add the following components:

-

Bring the total volume to 10 mL with distilled water.[2]

-

Vortex the tube until the Bromophenol Blue is completely dissolved.

-

Store the 6X loading buffer at 4°C or for long-term storage at -20°C.

-

To use, add 1 volume of the 6X loading buffer to 5 volumes of your DNA sample.

Applications in Drug Development and Research

While not a therapeutic agent itself, this compound serves as a valuable tool in various stages of drug development and biomedical research.

Protein Quantification and Interaction Studies

Bromophenol Blue binds to proteins, particularly albumin, under acidic conditions, leading to a color change that can be quantified spectrophotometrically.[15][19] This property is utilized in protein assays. The interaction is primarily driven by electrostatic forces.[20] Studies have investigated the binding of Bromophenol Blue to serum albumins from different species, providing insights into protein structure and binding sites.[14] It has also been used to study the displacement of other albumin-bound molecules, which is relevant for understanding drug-protein interactions and pharmacokinetics.[14]

Amyloid Fibril Detection

Research has shown that Bromophenol Blue can be used as a probe for detecting bovine insulin (B600854) amyloid fibrils.[5] The fluorescence intensity of Bromophenol Blue increases significantly upon binding to these fibrils, offering a potential method for studying amyloidogenesis, a process implicated in several neurodegenerative diseases.[5]

Blood-Brain Barrier Research

Bromophenol Blue has been historically used as a vital dye in experimental studies to assess the integrity of the blood-brain barrier (BBB).[6][21] Its ability to stain brain tissue after systemic administration can indicate a compromised BBB, a critical factor in the development of drugs targeting the central nervous system.

Role in Western Blotting for Signaling Pathway Analysis

In the context of drug development, understanding how a compound affects cellular signaling pathways is crucial. While Bromophenol Blue does not directly modulate signaling pathways, it is an essential component of the sample loading buffer in SDS-PAGE and Western blotting, techniques ubiquitously used to analyze protein expression and post-translational modifications within these pathways. As a tracking dye, it allows for the monitoring of the electrophoresis front, ensuring the proper separation of proteins before their detection with specific antibodies.[1][8]

Conclusion

This compound is a cornerstone reagent in the modern molecular biology and biochemistry laboratory. Its well-characterized chemical and physical properties, particularly its pH-dependent color transition and utility as an electrophoresis tracking dye, make it an indispensable tool for researchers. From fundamental protein analysis to its application in techniques that underpin drug discovery and development, Bromophenol Blue continues to be a reliable and cost-effective compound for a wide range of scientific investigations.

References

- 1. brainly.com [brainly.com]

- 2. med.wmich.edu [med.wmich.edu]

- 3. researchgate.net [researchgate.net]

- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 5. Page loading... [guidechem.com]

- 6. Bromophenol Blue CAS#: 115-39-9 [m.chemicalbook.com]

- 7. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 8. theory.labster.com [theory.labster.com]

- 9. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]

- 10. gspchem.com [gspchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. scialert.net [scialert.net]

- 15. Bromophenol Blue (BPB) Protein Assay | Chondrex, Inc. [chondrex.com]

- 16. gatescientific.com [gatescientific.com]

- 17. static.igem.org [static.igem.org]

- 18. drugfuture.com [drugfuture.com]

- 19. The interaction of Bromophenol Blue with proteins in acidic solution. (1996) | Yong-ju Wei | 84 Citations [scispace.com]

- 20. The interaction of Bromophenol Blue with proteins in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Penetration of bromophenol blue from the perfused cerebral ventricles into the brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

Bromophenol blue pH indicator range and color change

An In-Depth Technical Guide to Bromophenol Blue as a pH Indicator

Introduction

Bromophenol blue (3′,3″,5′,5″-tetrabromophenolsulfonphthalein) is a widely used sulfonephthalein dye in scientific research and various industrial applications.[1][2] It is particularly valued as an acid-base indicator, an electrophoretic color marker, and a biological stain.[1][3][4] Structurally related to phenolphthalein, bromophenol blue exhibits a distinct color change in response to varying pH levels, making it an indispensable tool in titrations, biochemical assays, and cell staining procedures.[1][2][5] This guide provides a comprehensive overview of the quantitative parameters, experimental protocols, and the underlying chemical principles of bromophenol blue as a pH indicator.

Quantitative Data

The key quantitative parameters of bromophenol blue are summarized in the table below. These values are crucial for the accurate preparation and application of this indicator in a laboratory setting.

| Parameter | Value | Reference |

| pH Range | 3.0 – 4.6 | [1][2][3][4][5][6][7][8] |

| Color Change | Yellow (pH < 3.0) to Green (transition) to Blue/Bluish-Violet (pH > 4.6) | [1][3][4][5][9] |

| pKa (Acid Dissociation Constant) | ~3.85 - 4.1 | [1][4][10][11][12][13] |

| λmax (Acidic Form) | 434 - 440 nm | [5][13][14] |

| λmax (Basic Form) | 590 - 593 nm | [1][5][13] |

Chemical Mechanism of Color Change

The color transition of bromophenol blue is a result of a pH-dependent reversible structural change. In acidic solutions, the molecule exists in its protonated, sultone form, which is yellow. As the pH increases, the molecule undergoes deprotonation, leading to a conjugated system that absorbs red light and appears blue.[1][2][3] The equilibrium between these two forms is the basis of its function as a pH indicator.

Caption: pH-dependent equilibrium of bromophenol blue.

Experimental Protocols

Preparation of Bromophenol Blue Indicator Solution (0.1% w/v)

This protocol describes the preparation of a 0.1% (w/v) stock solution of bromophenol blue, which can be used for various pH-related experiments.

A. Ethanolic/Methanolic Solution:

-

Materials:

-

Bromophenol blue powder: 0.1 g

-

95% Ethanol (B145695) or Methanol (B129727): 100 mL

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Weigh 0.1 g of bromophenol blue powder and transfer it to a 100 mL beaker or flask.[15][16]

-

Add a magnetic stir bar to the vessel.

-

Measure 100 mL of 95% ethanol or methanol and add it to the beaker.[15][16]

-

Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.[15]

-

Store the resulting solution in a clearly labeled, tightly sealed bottle in a cool, dark place.[2]

-

B. Aqueous Solution:

-

Materials:

-

Bromophenol blue powder: 0.1 g

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution: 1.5 mL

-

Distilled or deionized water

-

100 mL volumetric flask

-

-

Procedure:

-

Carefully transfer the powder to a 100 mL volumetric flask.

-

Add 1.5 mL of 0.1 M NaOH solution to the flask and swirl gently to dissolve the powder.[17][18]

-

Once dissolved, add distilled or deionized water to bring the final volume to the 100 mL mark.[17]

-

Cap the flask and invert it several times to ensure a homogeneous solution.

-

Store in a labeled reagent bottle.

Determination of pH Using Bromophenol Blue

This protocol outlines the procedure for estimating the pH of a sample solution using the prepared bromophenol blue indicator.

-

Materials:

-

Sample solution of unknown pH

-

Prepared bromophenol blue indicator solution

-

Test tube or small beaker

-

-

Procedure:

Caption: Workflow for pH determination using bromophenol blue.

Applications in Research and Drug Development

Beyond its use as a simple pH indicator, bromophenol blue serves several critical functions in advanced scientific fields:

-

Electrophoresis: It is commonly used as a tracking dye in both agarose (B213101) and polyacrylamide gel electrophoresis to monitor the migration of nucleic acids and proteins.[1][2][3] Its slight negative charge at moderate pH allows it to migrate in the same direction as the macromolecules.[1][3]

-

Protein Quantification: The binding of bromophenol blue to proteins can cause a spectral shift, which can be utilized for the colorimetric determination of protein concentrations.[8]

-

Staining: It is employed as a biological stain in microscopy and histology to highlight specific cellular structures.[2]

Limitations

While versatile, bromophenol blue has certain limitations:

-

Narrow pH Range: Its effectiveness is confined to a pH range of 3.0 to 4.6, making it unsuitable for applications requiring the differentiation of neutral or strongly alkaline conditions.[2][15]

-

Interference: The accuracy of the indicator can be affected by the presence of proteins or other compounds in complex biological samples that may interact with the dye.[2]

-

Light Sensitivity: Prolonged exposure to light can lead to the degradation of bromophenol blue, potentially compromising its reliability.[2]

References

- 1. Bromophenol blue - Wikipedia [en.wikipedia.org]

- 2. gspchem.com [gspchem.com]

- 3. Bromophenol_blue [chemeurope.com]

- 4. Bromophenol Blue CAS#: 115-39-9 [m.chemicalbook.com]

- 5. gspchem.com [gspchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Bromophenol blue (pKa = 4.1) is a common acid-base indicator. It ... | Study Prep in Pearson+ [pearson.com]

- 12. echemi.com [echemi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Purification of 3,4,5,6-Tetrabromophenolsulfonephthalein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,4,5,6-tetrabromophenolsulfonephthalein, commonly known as bromophenol blue. This document details the necessary precursors, reaction conditions, and purification methodologies to obtain a high-purity final product, supported by quantitative data and procedural diagrams.

Overview

This compound (Bromophenol Blue) is a widely used triphenylmethane (B1682552) dye. Its primary applications are as a pH indicator, a color marker in gel electrophoresis for tracking the migration of DNA, RNA, and proteins, and as an industrial dye.[1] The synthesis of bromophenol blue is typically achieved through the electrophilic bromination of its precursor, phenolsulfonphthalein (phenol red).

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₉H₁₀Br₄O₅S |

| Molecular Weight | 669.96 g/mol [1] |

| Melting Point | 273 °C[2][3] (decomposes at 279 °C[4]) |

| Appearance | Pink or red powder[2] |

| Solubility | Freely soluble in NaOH, soluble in sodium hydroxide, alcohol, benzene (B151609), and acetic acid. Slightly soluble in water.[2] |

| pKa | 3.85 (at 25 °C)[2] |

Synthesis Pathway

The synthesis of this compound involves a two-step process:

-

Synthesis of Phenolsulfonphthalein (Phenol Red): The precursor, phenol (B47542) red, is synthesized from o-sulfobenzoic acid anhydride (B1165640) and phenol.

-

Bromination of Phenolsulfonphthalein: Phenol red is then brominated using elemental bromine in a suitable solvent to yield this compound.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Synthesis of Phenolsulfonphthalein (Phenol Red)

This procedure is adapted from a patented method for the preparation of phenol red.

Materials and Equipment:

-

o-Benzoyl sulfonic anhydride

-

Phenol

-

Anhydrous zinc chloride

-

Three-necked flask

-

Heating mantle with stirring

-

Beaker

-

Filtration apparatus

-

Sodium carbonate solution (5-15 wt%)

-

Dilute hydrochloric acid

Procedure:

-

In a 5000 mL three-necked flask, combine 500 g of crude o-benzoyl sulfonic anhydride, 700 g of phenol, and 500 g of anhydrous zinc chloride.[5]

-

Gently heat the mixture to melt the phenol and then increase the temperature to 130-135 °C.[5]

-

Stir the reaction mixture at this temperature for 3-4 hours.[5]

-

While still hot, pour the product into a separate container.

-

Filter the hot mixture to collect the crystalline product and wash the crystals with water.[5]

-

Transfer the crystalline deposit to a beaker and add a 5-15 wt% sodium carbonate solution. Heat the mixture, then allow it to stand before filtering. Wash the solid twice with water.[5]

-

While stirring, add the filtrate to dilute hydrochloric acid.

-

Heat the mixture to 60-80 °C, then cool to allow for precipitation.[5]

-

Filter to collect the precipitate, wash with water, and dry to obtain phenol red as a red powder.[5]

Synthesis of this compound (Bromophenol Blue)

This protocol is a generalized procedure based on several sources.

Materials and Equipment:

-

Phenolsulfonphthalein (Phenol Red)

-

Glacial acetic acid

-

Bromine

-

Three-necked flask with a dropping funnel and condenser

-

Heating mantle with stirring

-

Suction filtration apparatus

-

Beaker

Reactant Quantities:

| Reactant | Amount |

| Phenol Red | 1 kg |

| Glacial Acetic Acid (for dissolving phenol red) | 3 L |

| Bromine | 0.64 L |

| Glacial Acetic Acid (for dissolving bromine) | 0.8 L |

Procedure:

-

Dissolve 1 kg of phenol red in 3 L of glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.[6]

-

In a separate beaker, carefully dissolve 0.64 L of bromine in 0.8 L of glacial acetic acid to prepare a bromine solution.[6]

-

Heat the phenol red solution to 60 °C with stirring.[6]

-

Slowly add the bromine solution dropwise to the heated phenol red solution. The reaction should be carried out in a well-ventilated fume hood as hydrogen bromide gas is evolved.

-

After the addition is complete, continue heating the reaction mixture to 100-105 °C and maintain this temperature for two hours.[6]

-

A sandy pink crude product will precipitate. Filter the hot reaction mixture at 80-100 °C to collect the crude bromophenol blue.[6]

-

Wash the crude product with glacial acetic acid and then with benzene to remove any unreacted bromine and other impurities.

-

Air-dry the crude product.

Purification Protocol

Purification of the crude this compound is crucial to remove any remaining starting materials and by-products. The most common method of purification is recrystallization.

Materials and Equipment:

-

Crude this compound

-

Glacial acetic acid (or a mixture of acetone (B3395972) and glacial acetic acid)[6]

-

Erlenmeyer flask

-

Hot plate with stirring

-

Ice bath

-

Suction filtration apparatus

Procedure:

-

Transfer the crude, dried bromophenol blue to a large Erlenmeyer flask.

-

Add a minimal amount of hot glacial acetic acid (or a hot mixture of acetone and glacial acetic acid) to dissolve the crude product completely. The goal is to create a saturated solution at high temperature.

-

Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals.

-

After the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath to maximize the yield of the purified product.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of cold glacial acetic acid, followed by a cold, non-polar solvent like hexane (B92381) to aid in drying.

-

Dry the purified crystals in a vacuum oven at a low temperature.

Caption: Workflow for the purification of bromophenol blue by recrystallization.

Characterization Data

The purity of the synthesized this compound can be assessed through various analytical techniques.

Physicochemical and Spectroscopic Data:

| Parameter | Value |

| Melting Point | 273 °C |

| UV-Vis Spectroscopy | |

| λmax (in acidic solution) | ~436 nm (yellow) |

| λmax (in basic solution) | ~590 nm (blue)[1] |

| Infrared (IR) Spectroscopy | |

| IR spectra available in spectral databases.[4] | |

| Mass Spectrometry | |

| Mass spectra available in spectral databases.[4] |

Safety Considerations

-

Bromine: is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid: is corrosive and can cause severe burns. Handle with appropriate PPE.

-

Phenol: is toxic and corrosive. Avoid skin contact and inhalation.

-

The bromination reaction evolves hydrogen bromide gas , which is corrosive and toxic. Ensure the reaction is performed in a fume hood with good ventilation.

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) for all chemicals used.

References

- 1. Bromophenol blue - Wikipedia [en.wikipedia.org]

- 2. Bromophenol Blue|lookchem [lookchem.com]

- 3. 溴酚蓝 - 25g粉末装于玻璃瓶中 [sigmaaldrich.com]

- 4. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102911153A - Preparation method of phenol red - Google Patents [patents.google.com]

- 6. CN102411002A - Preparation method of bromophenol blue indicator - Google Patents [patents.google.com]

A Technical Guide to the Mechanism of Bromophenol Blue as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the physicochemical principles governing the action of bromophenol blue as a pH indicator. It details the molecular transformations responsible for its chromic properties and provides standardized protocols for its application in a laboratory setting.

Core Mechanism of Action

Bromophenol blue (3′,3″,5′,5″-tetrabromophenolsulfonphthalein) is a member of the sulfonephthalein family of organic dyes.[1] Its function as a pH indicator is rooted in its ability to exist in two different structural forms, each with a distinct color, depending on the hydrogen ion concentration of the solution.[1][2] The molecule acts as a weak acid, undergoing a reversible protonation/deprotonation reaction that alters its electronic structure and, consequently, its light-absorbing properties.[2]

-

In Acidic Environments (pH < 3.0): At low pH, bromophenol blue exists predominantly in its protonated, neutral form. In this state, the molecule adopts a cyclic sultone structure.[3] This ring structure limits the extent of the conjugated pi system (alternating single and double bonds). As a result, the molecule absorbs light in the higher energy (shorter wavelength) violet-blue region of the spectrum, causing the solution to appear yellow .[1][4]

-

In Basic Environments (pH > 4.6): As the pH increases, the phenolic hydroxyl groups are deprotonated. This deprotonation induces the cleavage of the sultone ring, transforming the molecule into a highly conjugated, dianionic quinonoid structure.[5] This extended conjugation delocalizes the pi electrons across the molecule, lowering the energy required for electronic excitation. The molecule consequently absorbs lower energy (longer wavelength) yellow-orange light, and the solution appears blue to purple .[1][3][4]

The transition between these two states occurs over a pH range of 3.0 to 4.6, with a pKa value—the pH at which both forms are present in equal concentration—of approximately 3.85 to 4.1.[2][3][6][7] Within this range, the solution will appear green due to the additive mixture of the yellow and blue forms. This entire process is reversible.[8]

Caption: Reversible equilibrium of bromophenol blue between its acidic (yellow) and basic (blue) forms.

Quantitative Data Summary

The physicochemical properties of bromophenol blue are summarized below. These values are critical for its precise application in analytical chemistry and molecular biology.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₁₀Br₄O₅S | [1] |

| Molar Mass | 669.96 g/mol | [8] |

| pKa | 3.85 - 4.1 | [2][6][7] |

| pH Transition Range | 3.0 – 4.6 | [1][6][8] |

| Color in Acid (pH < 3.0) | Yellow | [1][2] |

| Color in Base (pH > 4.6) | Blue / Bluish-Violet | [1][2][9] |

| λmax (Acidic Form) | ~420-436 nm | [10][11] |

| λmax (Basic Form) | ~590-592 nm | [2][10] |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of a bromophenol blue indicator solution and its use in the spectrophotometric determination of its pKa.

This protocol describes the preparation of a stock solution suitable for titrations and other qualitative pH determinations.

Materials:

-

Bromophenol blue powder (0.1 g)

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution (1.5 mL)

-

95% Ethanol (B145695) (20 mL)

-

Deionized or distilled water

-

100 mL volumetric flask

-

Beaker, magnetic stirrer, and stir bar

-

Heating plate (optional, for gentle heating)

Procedure:

-

Accurately weigh 0.1 g of bromophenol blue powder and transfer it to a beaker.[2][12]

-

Add 1.5 mL of 0.1 M NaOH and 20 mL of 95% ethanol to the beaker.[2][12]

-

Gently heat the mixture on a stirrer hotplate while mixing to facilitate dissolution.[2][12]

-

Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with small volumes of deionized water and add the rinsings to the flask to ensure a complete transfer.

-

Add deionized water to the flask to bring the final volume to the 100 mL mark.[2][12]

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Store the final solution in a well-labeled, dark, and cool place to maintain stability.[1]

Caption: Workflow for the preparation of a 0.1% w/v bromophenol blue indicator solution.

This method utilizes the Beer-Lambert law and the Henderson-Hasselbalch equation to accurately determine the pKa of bromophenol blue. The principle involves measuring the absorbance of the indicator in solutions of varying, known pH values.

Materials:

-

Bromophenol blue stock solution (e.g., 0.04% aqueous)[13]

-

Buffer solutions with known pH values spanning the range of ~3.0 to 5.0 (e.g., acetate (B1210297) or phosphate (B84403) buffers)[14][15]

-

1 M HCl and 1 M NaOH for pH adjustment[13]

-

Calibrated pH meter

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Cuvettes

Procedure:

-

Determine λmax of the Basic Form (In⁻):

-

Prepare a Series of Buffered Indicator Solutions:

-

Prepare a set of at least five buffer solutions with accurately known pH values spanning the transition range (e.g., pH 3.4, 3.7, 4.0, 4.3, 4.6).[13]

-

To separate volumetric flasks, add an identical, precise volume of the bromophenol blue stock solution to each.

-

Dilute each flask to the final volume with its respective buffer solution. This ensures the total indicator concentration is constant across all samples.[17]

-

-

Prepare Acidic and Basic Reference Solutions:

-

Prepare one solution of the indicator in a strongly acidic solution (e.g., pH 1-2) to obtain a pure spectrum of the acidic form (HIn). This provides the minimum absorbance (A_acid) at λmax.[14]

-

Prepare one solution of the indicator in a strongly basic solution (e.g., pH 6-7) to obtain a pure spectrum of the basic form (In⁻). This provides the maximum absorbance (A_base) at λmax.[14]

-

-

Measure Absorbance:

-

Set the spectrophotometer to the predetermined λmax of the basic form.

-

Measure the absorbance of each of the buffered indicator solutions and the acidic/basic reference solutions.

-

-

Calculate pKa:

-

For each buffered solution, use the measured absorbances in the following form of the Henderson-Hasselbalch equation:

-

pKa = pH + log₁₀[ (A_base - A) / (A - A_acid) ]

-

Where 'A' is the absorbance of the indicator in a given buffer.

-

-

Alternatively, plot log₁₀[ (A - A_acid) / (A_base - A) ] versus pH. The pKa is the pH value where the line intersects the x-axis (y=0).[13]

-

Caption: Logical workflow for the spectrophotometric determination of the pKa of bromophenol blue.

References

- 1. gspchem.com [gspchem.com]

- 2. macsenlab.com [macsenlab.com]

- 3. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromophenol Blue | 115-39-9 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Acid-Base Indicators [wiredchemist.com]

- 7. Bromophenol blue (pKa = 4.1) is a common acid-base indicator. It ... | Study Prep in Pearson+ [pearson.com]

- 8. Bromophenol blue - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Bromophenol Blue CAS#: 115-39-9 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 13. A simplified method for finding the pKa of an acid-base indicator by spectrophotometry - ProQuest [proquest.com]

- 14. ulm.edu [ulm.edu]

- 15. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 16. ukessays.com [ukessays.com]

- 17. odinity.com [odinity.com]

Spectral properties of 3,4,5,6-Tetrabromophenolsulfonephthalein

An In-depth Technical Guide to the Spectral Properties of 3,4,5,6-Tetrabromophenolsulfonephthalein

Introduction

This compound (CAS Number: 77172-72-6) is an organobromine compound belonging to the sulfonephthalein family of dyes.[1] It is primarily utilized in analytical chemistry as a pH indicator.[2] Its molecular structure allows for a distinct, reversible color change in response to varying hydrogen ion concentrations, making it a valuable tool for researchers.[2][3]

It is critical to distinguish this compound from its more common and extensively studied structural isomer, 3',3'',5',5''-Tetrabromophenolsulfonephthalein, widely known as Bromophenol Blue (BPB) (CAS Number: 115-39-9).[4] While both share the same molecular formula and weight, the positions of the bromine atoms on the phenolic rings differ, leading to distinct physicochemical and spectral properties. Due to the relative scarcity of published spectral data for this compound, this guide will present the available information for this specific compound and, where data is limited, will use the well-documented properties of Bromophenol Blue to illustrate key spectral analysis concepts and methodologies. All data will be clearly attributed to the correct isomer.

Physicochemical Properties

A summary of the core physicochemical properties for both isomers is provided below for comparative purposes.

| Property | This compound | Bromophenol Blue |

| Synonyms | 3456-TBSP | BPB, Albutest, Tetrabromphenol Blue |

| CAS Number | 77172-72-6[5] | 115-39-9[6] |

| Molecular Formula | C₁₉H₁₀Br₄O₅S[5] | C₁₉H₁₀Br₄O₅S[6] |

| Molecular Weight | 669.96 g/mol [5] | 669.96 g/mol [7] |

| Appearance | Powder[5] | Yellow Powder[6] |

| pH Transition Range | 6.6 – 8.2 (Yellow to Purple)[5] | 3.0 – 4.6 (Yellow to Blue)[6][7] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For sulfonephthalein dyes, UV-Vis spectra are highly dependent on the pH of the solution due to structural changes between the protonated (sultone) and deprotonated (quinoid) forms.[8]

In acidic conditions, the molecule typically exists in a closed-ring sultone form, which is less conjugated and absorbs light at shorter wavelengths (appearing yellow).[3] As the pH increases, deprotonation of the phenolic hydroxyl groups leads to the formation of a highly conjugated, open-ring quinoid structure, causing a bathochromic (red) shift in the maximum absorbance wavelength (λmax), resulting in a purple or blue color.[3][8]

dot

Caption: pH-dependent equilibrium of sulfonephthalein dyes.

Spectral Data

The following tables summarize the known UV-Vis absorption maxima.

Table 1: UV-Vis Data for this compound

| Condition | λmax | Visual Color |

|---|---|---|

| pH < 6.6 | ~426 nm[5][9] | Yellow |

| pH > 8.2 | Not Specified | Purple |

Table 2: Comparative UV-Vis Data for Bromophenol Blue (Isomer)

| Condition | λmax | Absorptivity (A1%/1cm) | Visual Color |

|---|---|---|---|

| Acidic (pH 3.1) | 434 - 439 nm[10] | 350 - 385[10] | Yellow[7] |

| Basic (pH 4.6) | 590 - 593 nm[10] | 940 - 1000[10] | Blue[7] |

| Basic (pH 12) | ~590 nm[7] | Not Specified | Blue[7] |

Vibrational Spectroscopy (FTIR)

Table 3: Predicted Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H Stretch (Broad) | Phenolic Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1620 - 1550 | C=C Stretch | Aromatic Ring |

| 1370 - 1330 | S=O Asymmetric Stretch | Sulfonate (-SO₃⁻) |

| 1180 - 1140 | S=O Symmetric Stretch | Sulfonate (-SO₃⁻) |

| 1260 - 1180 | C-O Stretch | Phenolic Ether |

| 700 - 500 | C-Br Stretch | Aryl Bromide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H NMR detects hydrogen nuclei, while ¹³C NMR detects carbon-13 nuclei. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus. Specific, experimentally verified NMR data for this compound is not available in surveyed databases. The tables below are structured to report such data once acquired.

Table 4: ¹H NMR Data (Placeholder)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| TBD | TBD | TBD | Aromatic H |

| TBD | TBD | TBD | Phenolic OH |

Table 5: ¹³C NMR Data (Placeholder)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| TBD | Aromatic C-H |

| TBD | Aromatic C-Br |

| TBD | Aromatic C-O |

| TBD | Aromatic C-S |

| TBD | Spiro C |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Table 6: Mass Spectrometry Data

| Parameter | This compound | Bromophenol Blue (Isomer) |

|---|---|---|

| Molecular Weight | 669.96 Da[5] | 669.96 Da[7] |

| Ionization Mode | Not Specified | ESI-Negative[11] |

| Precursor Ion (calc.) | [M-H]⁻ = 668.70 | [M-H]⁻ = 668.70 |

| Observed Precursor | Not Specified | m/z 664.6910[11] |

| Major Fragments | GC-MS top peak: m/z 339[1] | GC-MS top peak: m/z 511[4] |

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis

This protocol details the determination of λmax and the creation of a standard curve for quantitative analysis.

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent (e.g., 20% ethanol (B145695) in water).

-

To study pH effects, prepare a series of buffered solutions (e.g., citrate-phosphate for pH 4-6, phosphate (B84403) for pH 6-9). Add a small, constant volume of the stock solution to each buffer.

-

For quantitative analysis, prepare a series of standard solutions of known concentrations from the stock solution via serial dilution in a buffer of fixed pH.

-

-

Instrumentation and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Select the "Scan" mode. Set the wavelength range (e.g., 350 nm to 700 nm).

-

Use a cuvette filled with the appropriate buffer (the "blank") to zero the instrument.

-

Measure the absorbance spectrum of a sample solution to determine the wavelength(s) of maximum absorbance (λmax).

-

-

Quantitative Analysis (Beer-Lambert Law):

-

Set the spectrophotometer to measure absorbance at the determined λmax.

-

Zero the instrument with the blank.

-

Measure the absorbance of each standard solution and the unknown sample.

-

Plot a standard curve of Absorbance versus Concentration for the standards.

-

Use the linear regression equation of the standard curve to calculate the concentration of the unknown sample based on its absorbance.

-

dot

References

- 1. This compound | C19H10Br4O5S | CID 564972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 77172-72-6 | Benchchem [benchchem.com]

- 4. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Dye content 95 77172-72-6 [sigmaaldrich.com]

- 6. gspchem.com [gspchem.com]

- 7. Bromophenol blue - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound Dye content 95 77172-72-6 [sigmaaldrich.com]

- 10. molekula.com [molekula.com]

- 11. massbank.eu [massbank.eu]

Bromophenol Blue: A Comprehensive Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenol blue (BPB), a member of the triphenylmethane (B1682552) dye family, is a versatile molecule widely employed in various scientific disciplines. Its utility stems from a rich structure-activity relationship that dictates its function as a pH indicator, a tracking dye in gel electrophoresis, and a sensitive reagent for protein quantification. This technical guide provides an in-depth exploration of the core principles governing the activities of bromophenol blue, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Chemical Structure and Physicochemical Properties

The foundation of bromophenol blue's diverse applications lies in its chemical structure, 3′,3″,5′,5″-tetrabromophenolsulfonphthalein. The molecule features a central sulfonphthalein core with two phenyl rings substituted with bromine atoms and hydroxyl groups. This intricate arrangement of electron-withdrawing bromine atoms and ionizable hydroxyl and sulfonic acid groups is directly responsible for its pH-dependent spectral properties and its ability to interact with other molecules.

pH-Dependent Equilibrium and Colorimetric Indication

The most well-known activity of bromophenol blue is its function as a pH indicator. The molecule undergoes a reversible structural rearrangement in response to changes in hydrogen ion concentration, resulting in a distinct color change. In acidic solutions (pH below 3.0), the lactone ring of the sultone is closed, and the molecule exists predominantly in its yellow, protonated form. As the pH increases to the transition range of 3.0 to 4.6, the lactone ring opens, and the molecule deprotonates to form a blue, quinoid structure with an extended conjugated system.[1][2][3] This transition is characterized by a significant shift in the maximum absorbance wavelength.

Quantitative Physicochemical Data

The following table summarizes key quantitative parameters of bromophenol blue, providing a basis for its application in various experimental settings.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₁₀Br₄O₅S | [4] |

| Molar Mass | 669.96 g/mol | [4] |

| pKa | 4.0 - 4.1 | [4][5] |

| pH Transition Range | 3.0 (Yellow) - 4.6 (Blue/Purple) | [1][4][6] |

| Absorption Maximum (Acidic, pH < 3.0) | ~436 nm | [6][7] |

| Absorption Maximum (Basic, pH > 4.6) | ~590-592 nm | [4][8] |

| Isosbestic Point | ~502 nm | [9] |

Interaction with Proteins: The Basis of Quantification Assays

Bromophenol blue's ability to bind to proteins forms the basis of a rapid and sensitive colorimetric method for protein quantification. This interaction is primarily non-covalent and is driven by a combination of electrostatic and hydrophobic forces.[1][2][10]

Mechanism of Interaction

In an acidic environment, the sulfonic acid group of bromophenol blue is negatively charged, allowing it to interact electrostatically with positively charged amino acid residues on the protein surface, such as lysine (B10760008) and arginine.[9] Concurrently, the hydrophobic triphenylmethane core of the dye molecule interacts with hydrophobic pockets on the protein.[1][10] This binding event stabilizes the blue, quinoid form of the dye, even at a pH where it would typically be in its yellow, lactone form.[9][11] The resulting protein-dye complex exhibits a strong absorbance at approximately 610 nm, which is proportional to the protein concentration.

Quantitative Data on Protein Binding

The affinity of bromophenol blue for different proteins can vary. The following table presents binding data for bromophenol blue with various mammalian serum albumins.

| Protein | Binding Constant (K) | Comments | Reference(s) |

| Bovine Serum Albumin (BSA) | 1.4 x 10⁷ M⁻¹ (primary site) | Two classes of binding sites were observed. | [1] |

| Human Serum Albumin (HSA) | - | BPB partially shares the bilirubin (B190676) binding site. | [12] |

| Goat Serum Albumin (GSA) | - | Spectral shifts indicate complex formation. | [13] |

| Sheep Serum Albumin (SSA) | - | Spectral shifts indicate complex formation. | [13] |

| Rabbit Serum Albumin (RbSA) | - | Spectral shifts indicate complex formation. | [13] |

| Porcine Serum Albumin (PSA) | - | Spectral shifts indicate complex formation. | [13] |

| Dog Serum Albumin (DSA) | - | Spectral shifts indicate complex formation. | [13] |

Application in Gel Electrophoresis: A Tracking Dye

In agarose (B213101) and polyacrylamide gel electrophoresis, bromophenol blue is widely used as a tracking dye to monitor the progress of the separation of nucleic acids and proteins.[4]

Principle of Migration

At a neutral or slightly alkaline pH, typical for electrophoresis buffers, bromophenol blue carries a net negative charge due to its ionized sulfonic acid group. This negative charge causes it to migrate towards the positive electrode (anode) along with the nucleic acids or SDS-coated proteins.[4] Its migration rate is dependent on the gel concentration and buffer system. In a typical 1% agarose gel, bromophenol blue migrates at a rate comparable to a DNA fragment of approximately 300 base pairs.[4] This provides a convenient visual marker for the leading edge of the separation front.

Experimental Protocols

Spectrophotometric Protein Quantification Assay

This protocol describes a method for determining protein concentration using bromophenol blue.

Materials:

-

Bromophenol Blue (BPB) reagent: Dissolve 100 mg of BPB in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid and bring the final volume to 1 L with deionized water.

-

Protein standard solution (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL).

-

Unknown protein sample(s).

-

Spectrophotometer and cuvettes.

Procedure:

-

Prepare a series of protein standards by diluting the stock BSA solution to concentrations ranging from 0.1 to 1.0 mg/mL.

-

Pipette 100 µL of each standard and the unknown sample(s) into separate test tubes.

-

Add 5.0 mL of the BPB reagent to each tube.

-

Vortex briefly and incubate at room temperature for 5-10 minutes.

-

Measure the absorbance of each sample at 595 nm against a blank containing 100 µL of the buffer used for the samples and 5.0 mL of the BPB reagent.

-

Construct a standard curve by plotting the absorbance values of the standards against their corresponding concentrations.

-

Determine the concentration of the unknown sample(s) by interpolating their absorbance values on the standard curve.

Preparation of 6X DNA Loading Dye for Agarose Gel Electrophoresis

This protocol details the preparation of a standard loading dye containing bromophenol blue.

Materials:

-

Bromophenol Blue powder

-

Glycerol (or Ficoll 400)

-

EDTA (0.5 M, pH 8.0)

-

Tris-HCl (1 M, pH 8.0)

-

Sterile deionized water

Procedure:

-

To prepare 10 mL of 6X DNA loading dye, combine the following in a 15 mL conical tube:

-

0.25 g Bromophenol Blue

-

4 g Sucrose (or 3 mL Glycerol)

-

1.2 mL 0.5 M EDTA (pH 8.0)

-

0.6 mL 1 M Tris-HCl (pH 8.0)

-

Add sterile deionized water to a final volume of 10 mL.

-

-

Vortex thoroughly until all components are dissolved.

-

Store the 6X loading dye at 4°C or -20°C for long-term storage.

-

To use, add 1 volume of 6X loading dye to 5 volumes of your DNA sample.

Structure-Activity Relationship of Bromophenol Blue Derivatives

The fundamental structure of bromophenol blue can be chemically modified to generate derivatives with altered physicochemical properties, leading to novel applications.

Synthesis and Functionalization

The synthesis of bromophenol blue is typically achieved through the bromination of phenolsulfonphthalein (Phenol Red).[4] Further modifications can be introduced by functionalizing the phenyl rings or the sulfonate group. For instance, azo-functionalized bromophenol blue has been synthesized for use as a nano-adsorbent for the removal of pollutants.[14] The synthesis of various bromophenol derivatives has also been explored for their potential as enzyme inhibitors.

Biological Activity of Derivatives

Recent research has demonstrated that derivatives of bromophenol possess significant biological activities. For example, certain bromophenol derivatives have been shown to inhibit enzymes such as α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes. The inhibitory activity is attributed to the specific structural features of the derivatives, which allow them to interact with the active sites of these enzymes. While direct IC50 values for bromophenol blue are not widely reported for a broad range of enzymes, the activity of its derivatives highlights the potential for this chemical scaffold in drug discovery.

| Derivative Class | Target Enzyme(s) | Reported Activity | Reference(s) |

| Bromophenol derivatives | α-Glucosidase, α-Amylase | Enzyme inhibition | |

| Bromophenol derivatives | Acetylcholinesterase (AChE), Carbonic Anhydrases (hCAs) | Potent enzyme inhibition | |

| Bromophenol derivatives containing indolin-2-one moiety | Human cancer cell lines (A549, Bel7402, HepG2, HeLa, HCT116) | Anticancer activity |

Conclusion

The structure-activity relationship of bromophenol blue is a compelling example of how molecular architecture dictates function. The interplay of its ionizable groups and hydrophobic core underpins its utility as a pH indicator, a protein binding agent, and an electrophoresis tracking dye. A thorough understanding of these principles, supported by quantitative data and established protocols, is essential for researchers and scientists to effectively harness the capabilities of this versatile molecule in their experimental endeavors and to explore the potential of its derivatives in fields such as drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Bromophenol blue - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Electronic spectral behavior of bromophenol blue in oil in water microemulsions stabilized by sodium dodecyl sulfate and n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absorption [Bromophenol Blue] | AAT Bioquest [aatbio.com]

- 7. nathan.instras.com [nathan.instras.com]

- 8. tandfonline.com [tandfonline.com]

- 9. The interaction of Bromophenol Blue with proteins in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

- 12. Removal of bromophenol blue from polluted water using a novel azo-functionalized magnetic nano-adsorbent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04222G [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling of 3,4,5,6-Tetrabromophenolsulfonephthalein

This guide provides comprehensive safety and handling information for 3,4,5,6-Tetrabromophenolsulfonephthalein, geared towards researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and essential precautions for its use in a laboratory setting.

Chemical and Physical Properties

This compound is a dye commonly used in various laboratory applications.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 77172-72-6 |

| Molecular Formula | C₁₉H₁₀Br₄O₅S |

| Molecular Weight | 669.96 g/mol [2][4][5] |

| Appearance | Powder |

| Melting Point | 270-271 °C |

| Boiling Point | 696.1 ± 55.0 °C (Predicted) |

| Solubility | The neutral sultone form is generally less soluble in water than the charged quinoid form. It is described as slightly soluble in water, with a behavior similar to bromophenol blue (approximately 0.4 g/100 mL). It is freely soluble in alkaline solutions.[1] |

| Storage Temperature | Room temperature |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.[6] A summary of its GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Toxicology

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher, particularly when handling the powder form to avoid inhalation.

-

Skin and Body Protection: A laboratory coat and appropriate footwear.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first-aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Accidental Release Measures

In the event of a spill:

-

Small Spills: Carefully sweep up the spilled solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area with a damp cloth.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Contain the spill and collect the material using a method that does not generate dust. Place in a designated, labeled container for disposal.

Disposal Considerations

Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols and Signaling Pathways

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

Caption: Safe Handling Workflow for this compound.

References

Methodological & Application

Bromophenol Blue as a Histological Staining Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenol blue (BPB) is a versatile dye commonly utilized in various biochemical techniques. While widely recognized as a pH indicator and a tracking dye in gel electrophoresis, its application as a staining agent in histology, particularly for the detection of total proteins in tissue sections, is a valuable technique. This document provides detailed application notes and protocols for the use of bromophenol blue in histological staining, primarily focusing on the Mercuric Bromophenol Blue method for the visualization of proteins.

Principle of Staining

The Mercuric Bromophenol Blue method is a histochemical technique used for the demonstration of total proteins in tissue sections. Bromophenol blue itself is an acidic dye.[1] In this method, mercuric chloride acts as a mordant, forming a link between the dye and specific amino acid residues in the proteins. The mercuric ions bind to acidic, sulfhydryl, and aromatic residues within the protein structure.[2] The acidic bromophenol blue then binds to the basic groups of the proteins, resulting in a distinct blue to blue-violet coloration where proteins are present.[1][3] This allows for the visualization and localization of total proteins within the tissue architecture. Basic proteins have the ability to bind with bromophenol blue even without the presence of mercury.[3][4]

Applications in Histology

The primary application of bromophenol blue in histology is the qualitative assessment of total protein distribution in fixed tissue sections. This can be particularly useful in studies investigating:

-

Changes in protein expression or localization under various physiological or pathological conditions.

-

The general morphology and protein content of cells and tissues.[5]

-

The effects of disease or experimental treatments on cellular protein levels.[5]

Data Presentation: Staining Parameters

The following table summarizes the key quantitative parameters for the Mercuric Bromophenol Blue staining protocol as compiled from various sources. These parameters represent a standard protocol and may require optimization for specific tissue types and experimental conditions.

| Parameter | Value | Unit | Notes |

| Staining Solution Components | |||

| Mercuric Chloride | 1.0 | g | |

| Bromophenol Blue | 0.05 | g | |

| 2% Acetic Acid | 100 | mL | |

| Protocol Timings | |||

| Staining Incubation Time | 30 - 120 | minutes | 2 hours is commonly cited for thorough staining.[2] |

| Rinse in 0.5% Acetic Acid | 5 | minutes | |

| Dehydration Series (Ethanol) | Varies | Standard ascending concentrations (e.g., 70%, 95%, 100%). | |

| Clearing (Xylene) | Varies | Two changes are typical. | |

| Fixation | |||

| Recommended Fixative | 10% Neutral Buffered Formalin | ||

| Expected Outcome | |||

| Protein Staining Color | Deep Blue to Blue-Violet |

Experimental Protocols

I. Preparation of Staining and Reagent Solutions

A. Mercuric Bromophenol Blue Staining Solution

-

Reagents:

-

Mercuric Chloride (HgCl₂)

-

Bromophenol Blue powder

-

Glacial Acetic Acid

-

Distilled Water

-

-

Procedure:

-

Prepare a 2% aqueous solution of acetic acid by adding 2 mL of glacial acetic acid to 98 mL of distilled water.

-

Dissolve 1 g of mercuric chloride and 0.05 g of bromophenol blue in 100 mL of the 2% aqueous acetic acid solution.[2]

-

Stir until all components are fully dissolved.

-

The solution is stable and can be stored at room temperature.

-

B. 0.5% Acetic Acid Rinse Solution

-

Reagents:

-

Glacial Acetic Acid

-

Distilled Water

-

-

Procedure:

-

Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water and mix thoroughly.

-

II. Staining Protocol for Paraffin-Embedded Sections

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.

-

Materials:

-

Microscope slides with paraffin-embedded tissue sections (5 µm thickness is recommended).

-

Coplin jars or a staining rack.

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Distilled water

-

Mercuric Bromophenol Blue Staining Solution

-

0.5% Acetic Acid Rinse Solution

-

Tertiary Butyl Alcohol (optional, for differentiation)[2]

-

Mounting medium (e.g., DPX)

-

Coverslips

-

-

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin.

-

Transfer slides through two changes of 100% ethanol for 3-5 minutes each.

-

Hydrate sections by passing through 95% ethanol and 70% ethanol for 3 minutes each.

-

Rinse slides in distilled water.

-

-

Staining:

-

Rinsing and Differentiation:

-

Dehydration and Clearing:

-

Dehydrate the sections through an ascending series of ethanol concentrations (e.g., 70%, 95%, and two changes of 100%) for 3-5 minutes each.

-

Clear the slides in two changes of xylene for 5 minutes each.

-

-

Mounting:

-

Apply a drop of mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.

-

Allow the slides to dry before microscopic examination.

-

-

-

Expected Results:

Visualizations

Caption: Workflow for Mercuric Bromophenol Blue Staining.

Caption: Mechanism of Mercuric Bromophenol Blue Staining.

References

Application Note: Spectrophotometric Determination of pKa Using Bromophenol Blue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of the acid dissociation constant (pKa) of Bromophenol blue using UV-Visible spectrophotometry. This method is a fundamental technique in analytical chemistry and is crucial for understanding the ionization behavior of weak acids and bases, a critical parameter in drug development and various research applications. The protocol herein describes the preparation of buffer solutions, the measurement of absorbance at different pH values, and the subsequent data analysis to calculate the pKa.

Introduction

The pKa is the pH at which a chemical species is half-ionized. For an acid-base indicator like Bromophenol blue, the protonated (HIn) and deprotonated (In⁻) forms exhibit different colors and, consequently, different absorption spectra.[1][2][3] By measuring the absorbance of Bromophenol blue solutions across a range of pH values, the equilibrium between the acidic and basic forms can be quantified. The Henderson-Hasselbalch equation provides the theoretical framework for relating pH, pKa, and the ratio of the concentrations of the deprotonated and protonated forms.[1][4][5] This relationship allows for the precise determination of the pKa value through spectrophotometric measurements.

Principle

The equilibrium between the acidic (HIn) and basic (In⁻) forms of Bromophenol blue can be represented as:

HIn (Yellow) ⇌ H⁺ + In⁻ (Blue)

The Henderson-Hasselbalch equation for this equilibrium is:

pH = pKa + log([In⁻]/[HIn])

Spectrophotometry is used to determine the concentrations of HIn and In⁻. The absorbance of a solution containing both species at a specific wavelength is the sum of the absorbances of the individual species, according to Beer's Law. By measuring the absorbance at the wavelength of maximum absorbance (λmax) for the acidic and basic forms, the ratio of their concentrations can be determined, and subsequently, the pKa can be calculated.[1][6]

Experimental Workflow

Caption: Experimental workflow for the spectrophotometric determination of pKa.

Materials and Reagents

-

Bromophenol blue indicator solution (e.g., 0.04% w/v)

-

Buffer solutions covering a pH range of approximately 3 to 5 (e.g., acetate (B1210297) or phosphate (B84403) buffers)[7][8][9]

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Distilled or deionized water

-

Volumetric flasks

-

Pipettes

-

pH meter

-

UV-Visible Spectrophotometer

-

Cuvettes

Experimental Protocols

Preparation of Solutions

-

Bromophenol Blue Stock Solution: Prepare a stock solution of Bromophenol blue (e.g., 0.04% w/v) in a 20% ethanol-water mixture.

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from approximately 3.0 to 5.0. Acetate buffers are suitable for this pH range.[7][10] Ensure the ionic strength of the buffers is consistent.

-

Sample Solutions: For each buffer solution, prepare a sample by adding a fixed volume of the Bromophenol blue stock solution to a known volume of the buffer. A typical dilution would be 1 mL of stock solution in a 25 mL volumetric flask, brought to volume with the respective buffer.

-

Acidic and Basic Reference Solutions:

-

Prepare a fully acidic solution by adding the same fixed volume of Bromophenol blue stock solution to a 25 mL volumetric flask and diluting with 0.1 M HCl. The pH of this solution should be below 2.

-

Prepare a fully basic solution by adding the same fixed volume of Bromophenol blue stock solution to a 25 mL volumetric flask and diluting with 0.1 M NaOH. The pH of this solution should be above 6.

-

Spectrophotometric Measurements

-

Determination of λmax:

-

Using the fully acidic solution as the sample and 0.1 M HCl as the blank, scan the absorbance spectrum from 400 nm to 700 nm to determine the λmax of the acidic form (HIn).

-

Using the fully basic solution as the sample and 0.1 M NaOH as the blank, scan the absorbance spectrum from 400 nm to 700 nm to determine the λmax of the basic form (In⁻). The λmax for the basic form of Bromophenol blue is typically around 590 nm.[11]

-

-

Absorbance Measurements of Sample Solutions:

-

Set the spectrophotometer to the λmax determined for the basic form (In⁻).

-

Use the appropriate buffer solution as a blank for each sample measurement.

-

Measure the absorbance of each sample solution (indicator in buffer) at this wavelength.

-

Measure the absorbance of the fully acidic (A_acid) and fully basic (A_base) solutions at this wavelength.

-

-

pH Measurements:

-

Calibrate the pH meter using standard buffer solutions.

-

Measure and record the precise pH of each of the sample solutions.

-

Data Presentation and Analysis

The collected data should be organized in a clear and structured table to facilitate analysis.

| Sample | pH | Absorbance at λmax (In⁻) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| Acidic | ||

| Basic |

Calculation of pKa

The ratio of the deprotonated form to the protonated form can be calculated from the absorbance values using the following equation:

[In⁻]/[HIn] = (A - A_acid) / (A_base - A)

Where:

-

A is the absorbance of the sample solution at a given pH.

-

A_acid is the absorbance of the fully acidic solution.

-

A_base is the absorbance of the fully basic solution.

The pKa can then be determined graphically by plotting pH versus log([In⁻]/[HIn]). According to the Henderson-Hasselbalch equation, this plot should yield a straight line with a slope close to 1.[11][12] The pKa is the pH at which log([In⁻]/[HIn]) = 0, which corresponds to the x-intercept of the graph.[1][12]

Signaling Pathway Diagram

Caption: Logical relationship for pKa determination from experimental data.

Conclusion

The spectrophotometric determination of the pKa of Bromophenol blue is a robust and reliable method that provides valuable insights into the acid-base properties of the indicator. This protocol can be adapted for the characterization of other weak acids and bases, which is of significant importance in pharmaceutical research and development for understanding drug absorption, distribution, metabolism, and excretion.

References

- 1. ishigirl.tripod.com [ishigirl.tripod.com]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. odinity.com [odinity.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pH, pKa, and the Henderson-Hasselbalch Equation [thoughtco.com]

- 6. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 9. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. ulm.edu [ulm.edu]

- 11. A simplified method for finding the pKa of an acid-base indicator by spectrophotometry - ProQuest [proquest.com]

- 12. analytical chemistry - Slope ≠ 1 in Henderson-Hasselbalch graph for determination of pKa - Chemistry Stack Exchange [chemistry.stackexchange.com]

Application Notes and Protocols: The Role of Bromophenol Blue in Laemmli Sample Buffer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique in protein analysis, enabling the separation of proteins based on their molecular weight. The Laemmli sample buffer, developed by U.K. Laemmli, is integral to this process, ensuring that proteins are properly denatured and charged for consistent migration.[1] A key, albeit sometimes overlooked, component of this buffer is Bromophenol blue. This document provides detailed application notes and protocols on the multifaceted role of Bromophenol blue in the Laemmli sample buffer system.

Physicochemical Properties of Bromophenol Blue

Bromophenol blue (3′,3″,5′,5″-tetrabromophenolsulfonphthalein) is a versatile dye with several key properties that make it indispensable in SDS-PAGE.

-

Tracking Dye: Its primary and most recognized function is as a tracking dye.[2][3][4] Due to its small molecular weight (approximately 670 Da) and net negative charge in the alkaline environment of the Laemmli system, it migrates rapidly through the polyacrylamide gel matrix towards the anode, ahead of most proteins of interest.[2][5][6] This creates a visible "dye front" that allows researchers to monitor the progress of the electrophoresis in real-time and determine the appropriate endpoint, preventing smaller proteins from running off the gel.[2][5]

-

pH Indicator: Bromophenol blue also serves as a pH indicator, exhibiting a color transition from yellow at a pH of 3.0 to blue/purple at a pH of 4.6 and above. The Laemmli sample buffer is buffered to a pH of 6.8, ensuring that the Bromophenol blue imparts a distinct blue color to the protein samples. A change to a yellow color can indicate a problem with the buffer's pH, which could affect sample preparation and electrophoresis.

-

Loading Aid: The vibrant blue color of the dye provides a clear visual guide during the loading of viscous protein samples into the submerged wells of the polyacrylamide gel, ensuring accuracy and preventing cross-contamination between lanes.[1][2]

Quantitative Data Presentation

While Bromophenol blue is not a precise molecular weight marker, its migration relative to the separating proteins is dependent on the acrylamide (B121943) concentration of the gel. The following table summarizes the approximate position of the Bromophenol blue dye front in relation to proteins of various molecular weight ranges in different gel percentages. This information is crucial for optimizing run times and achieving desired protein separation.

| Polyacrylamide Gel Concentration (%) | Approximate Molecular Weight Range (kDa) Well Resolved | Position of Bromophenol Blue Dye Front Relative to Proteins |

| 8% | 40 - 200 | Migrates significantly ahead of all well-resolved proteins. Small proteins (<15-20 kDa) may be close to or within the dye front. |

| 10% | 21 - 100 | Clearly leads the separation front. Proteins in the 10-20 kDa range will be closer to the dye front. |

| 12% | 10 - 40 | Maintains a distinct lead. The dye front serves as a critical indicator to prevent the loss of low molecular weight proteins. |

| 15% | 3 - 20 | The separation between the dye front and very small proteins is reduced. Careful monitoring is required. |

| 4-20% Gradient | 10 - 200 | Initially migrates far ahead of high molecular weight proteins and maintains its position at the leading edge as proteins of all sizes are resolved throughout the gradient. |

Experimental Protocols

Preparation of Laemmli Sample Buffer (2X and 4X)

Materials:

-

Tris base

-

Sodium Dodecyl Sulfate (SDS)

-

Bromophenol blue

-

β-mercaptoethanol (BME) or Dithiothreitol (DTT)

-

Deionized water

-

HCl for pH adjustment

Protocol for 2X Laemmli Sample Buffer (50 mL):

-

In a beaker, dissolve 0.605 g of Tris base in 10 mL of deionized water.

-

Carefully adjust the pH to 6.8 with concentrated HCl.

-

Add 10 mL of glycerol and mix thoroughly.

-

Add 2 g of SDS and 2 mg of Bromophenol blue. Stir until fully dissolved. This may take some time.

-